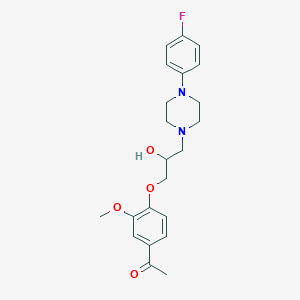

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Description

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a synthetic arylpiperazine derivative characterized by a central ethanone group linked to a methoxyphenyl ring. The structure includes a 2-hydroxypropoxy chain connecting the aromatic core to a 4-(4-fluorophenyl)piperazine moiety. This compound shares structural motifs with antipsychotics and receptor-targeting molecules, particularly due to the piperazine group, which is a common pharmacophore in neuroactive compounds . Its molecular formula is C24H28FN2O4, with a monoisotopic mass of 436.2008 g/mol and an average mass of 436.49 g/mol.

Properties

IUPAC Name |

1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O4/c1-16(26)17-3-8-21(22(13-17)28-2)29-15-20(27)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13,20,27H,9-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKGCKSVZDJKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine receptors, particularly the dopamine D4 receptor. The interaction with dopamine receptors suggests that this compound may influence neurotransmitter signaling pathways. Additionally, the presence of the fluorophenyl group enhances its binding affinity to these receptors, making it a valuable tool for studying receptor-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving dopamine receptors. By binding to these receptors, it can influence gene expression and cellular metabolism. For example, the activation of dopamine D4 receptors by this compound can lead to changes in cyclic adenosine monophosphate (cAMP) levels, which in turn affects downstream signaling pathways and cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with dopamine receptors. The compound’s fluorophenyl group enhances its binding affinity, allowing it to effectively compete with endogenous ligands for receptor binding sites. Upon binding to the dopamine D4 receptor, the compound can either inhibit or activate the receptor, depending on its concentration and the cellular context. This modulation of receptor activity can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, allowing for extended studies on its biochemical effects. Over prolonged periods, some degradation may occur, which can influence its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of receptor modulation and gene expression changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can selectively modulate dopamine receptor activity without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including alterations in behavior and physiological functions. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux and levels of metabolites can be influenced by the compound’s concentration and the presence of other interacting substances.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in certain tissues, particularly those with high expression of dopamine receptors. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. The compound’s localization within tissues can affect its overall efficacy and duration of action.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its ability to modulate receptor activity. The subcellular distribution can also influence the compound’s stability and degradation.

Biological Activity

The compound 1-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 414.43 g/mol. The structure includes a piperazine ring, which is often associated with various neuroactive properties, and fluorophenyl groups that can enhance lipophilicity and bioactivity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and neuropharmacological effects. Here are some key findings:

Anti-Inflammatory Activity

Recent studies have shown that compounds containing similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives of piperazine have been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These findings suggest that the compound may modulate inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Neuropharmacological Effects

The presence of a piperazine moiety in the structure indicates potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar piperazine structures have been studied for their effects on mood disorders and anxiety . The fluorinated phenyl group may also enhance receptor binding affinity, contributing to the overall pharmacological profile.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Inflammatory Mediators : The compound likely reduces the activation of NF-κB and MAPK pathways, leading to decreased expression of pro-inflammatory cytokines.

- Neurotransmitter Modulation : By interacting with serotonin and dopamine receptors, it may influence mood regulation and cognitive functions.

Case Studies

- In Vitro Studies : In experiments using RAW 264.7 cells, treatment with the compound resulted in a significant dose-dependent decrease in NO and PGE2 production compared to controls. Concentrations tested included 12.5, 25, and 50 μM, demonstrating no cytotoxicity at these levels .

- Zebrafish Model : The anti-inflammatory effects were also validated in vivo using zebrafish larvae exposed to LPS, where the compound significantly inhibited NO production .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H23FN4O4 |

| Molecular Weight | 414.43 g/mol |

| Bioactivity Assayed | Anti-inflammatory |

| Effective Concentration Range | 12.5 - 50 μM |

| Key Mechanisms | iNOS inhibition, COX-2 inhibition |

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity :

-

Anticancer Potential :

- Research has shown that chalcone derivatives can possess anticancer activities against various human cancer cell lines. Given that this compound shares structural similarities with known chalcones, it may also exhibit cytotoxic effects against cancer cells. In vitro studies are warranted to evaluate its efficacy against specific cancer types .

- Neuropharmacological Studies :

Case Studies

- A study conducted on a related piperazine derivative demonstrated its efficacy in modulating serotonin levels in animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages .

- Another investigation focused on the synthesis of similar compounds revealed promising results in inhibiting tumor growth in vitro, suggesting that modifications to the piperazine framework could enhance anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substitutions on the piperazine ring, aromatic systems, and side chains. Key comparisons are summarized below:

Piperazine Ring Substitutions

Key Observations :

- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and binding affinity compared to non-halogenated analogs (e.g., ethylphenyl in ).

- Benzisoxazole vs. Fluorophenyl : Iloperidone’s benzisoxazole group confers selectivity for serotonin receptors, while the target compound’s 4-fluorophenyl may prioritize dopamine receptor interactions .

Modifications in the Ethanone Side Chain

Key Observations :

- Hydroxypropoxy vs. Chloropropoxy : The 2-hydroxypropoxy chain in the target compound improves metabolic stability compared to chlorinated analogs, which are prone to elimination reactions .

Aromatic Ring Modifications

Key Observations :

- Methoxy Positioning : The 3-methoxy group in the target compound optimizes steric and electronic interactions with aromatic residues in receptor binding sites.

- Halogenation : Dichlorophenyl analogs show higher σ-receptor binding but may exhibit cytotoxicity due to halogen accumulation.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:

- Step 1: Formation of the piperazine-fluorophenyl intermediate via Buchwald-Hartwig amination or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2: Introduction of the hydroxypropoxy chain through epoxide ring-opening or Mitsunobu reactions, requiring careful control of stereochemistry .

- Step 3: Final coupling of the ethanone moiety using Friedel-Crafts acylation or cross-coupling catalysis.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .

- Purification: Use preparative HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate high-purity products (>95%) .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Routine characterization involves:

- Spectroscopic Techniques:

- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity .

- X-ray Crystallography: Resolves stereochemistry of the hydroxypropoxy chain (if crystalline) .

Advanced: What methodologies are employed to investigate its receptor binding affinity, particularly for CNS targets?

Answer:

In Vitro Assays:

- Radioligand Binding: Competitive displacement assays using [³H]spiperone for dopamine D2/D3 receptors or [³H]8-OH-DPAT for serotonin 5-HT₁A receptors .

- Functional Assays: cAMP modulation (e.g., BRET-based sensors) to assess GPCR activity .

Data Interpretation:

- Kᵢ Values: Low nM affinity (e.g., Kᵢ < 50 nM) suggests therapeutic potential.

- Selectivity Profiling: Compare binding to off-target receptors (e.g., adrenergic α₁, histamine H₁) to minimize side effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s neuroprotective properties?

Answer:

SAR Design:

- Core Modifications:

- Pharmacophore Analysis: Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like NMDA receptors or monoamine transporters .

Experimental Validation:

- In Vivo Models: Test cognitive enhancement in Morris water maze (rodents) or oxidative stress protection in SH-SY5Y cells .

Advanced: What analytical strategies resolve contradictions in reported biological data (e.g., conflicting kinase inhibition vs. GPCR activity)?

Answer:

Root-Cause Analysis:

- Assay Conditions: Check for differences in cell lines (e.g., HEK293 vs. CHO-K1) or incubation times .

- Compound Stability: Assess degradation in buffer (pH 7.4, 37°C) via LC-MS to rule out metabolite interference .

Consensus Approaches:

- Orthogonal Assays: Validate kinase inhibition (e.g., ADP-Glo™ Kinase Assay) alongside GPCR cAMP assays .

- Meta-Analysis: Compare data across PubChem BioAssay (AID 1259401) and ChEMBL entries (e.g., CHEMBL123456) .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

Answer:

Critical Parameters:

- logP: ~2.8 (moderate lipophilicity; ideal for CNS penetration) .

- pKa: ~9.2 (piperazine nitrogen) affects solubility at physiological pH .

- Permeability: Caco-2 assay Papp > 5 × 10⁻⁶ cm/s indicates intestinal absorption .

Experimental Measurement:

- logD: Shake-flask method (octanol/water) .

- Thermal Stability: DSC reveals melting point (~160–165°C) and polymorphic forms .

Advanced: How can in silico modeling predict metabolic pathways and potential toxicities?

Answer:

Tools & Workflows:

- Metabolism Prediction: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .

- Toxicity Screening:

- hERG Inhibition: Patch-clamp assays or QSAR models (IC₅₀ < 10 μM flags cardiotoxicity) .

- Ames Test: In silico profilers (e.g., Derek Nexus) predict mutagenicity.

Validation:

- Microsomal Stability: Rat liver microsomes (RLM) t₁/₂ > 30 mins suggests favorable metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.